molecular formula C12H12ClNO B8446576 2-Benzyl-4-chloromethyl-5-methyl-oxazole

2-Benzyl-4-chloromethyl-5-methyl-oxazole

Cat. No.: B8446576
M. Wt: 221.68 g/mol
InChI Key: WMQAQFYLACRLDF-UHFFFAOYSA-N
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Description

2-Benzyl-4-chloromethyl-5-methyl-oxazole is a synthetically versatile chemical building block designed for research and development applications. The presence of a reactive chloromethyl group on the oxazole core makes this compound a valuable intermediate for further chemical elaboration. This functional group can participate in nucleophilic substitution reactions, allowing researchers to readily introduce new chemical diversity. For instance, chloromethyl-oxazoles can be converted to azidomethyl derivatives for use in click chemistry, a powerful method for rapidly assembling molecular scaffolds in medicinal chemistry and chemical biology . The oxazole ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antitubulin, and anticancer properties . The 2-benzyl and 5-methyl substituents on the oxazole ring contribute to the compound's molecular geometry and lipophilicity, which can influence its interactions with biological targets. As a trisubstituted oxazole, this compound fits within a class of structures that have been explored as constrained analogs in drug discovery, such as in the development of highly potent antitubulin agents . Researchers can utilize this compound as a core scaffold to construct more complex molecules for use in pharmaceutical research, agrochemical development, and materials science. Notice to Researchers: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. All sales are final, and the buyer assumes responsibility for confirming the product's identity and purity for their specific application.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

2-benzyl-4-(chloromethyl)-5-methyl-1,3-oxazole

InChI

InChI=1S/C12H12ClNO/c1-9-11(8-13)14-12(15-9)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

WMQAQFYLACRLDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)CC2=CC=CC=C2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents & Positions Key Features Reference
2-Benzyl-4-chloromethyl-5-methyl-oxazole 2-benzyl, 4-chloromethyl, 5-methyl Reactive chloromethyl group; aromatic bulk N/A
4-Azidomethyl-benzoxadiazole (II) Benzoxadiazole core, 4-azidomethyl Azide group for click chemistry; fluorescent
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one 4-benzylidene, 2-methyl, oxazol-5-one Conjugated system for UV/Vis activity
Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate 3-(2-chlorophenyl), 5-methyl, 4-carbonylamide Amide linkage; chlorophenyl for bioactivity
4-Ethylbenzo[d]oxazol-5-amine Benzooxazole core, 4-ethyl, 5-amine Amine group for solubility; ethyl for stability
Key Observations :

Core Heterocycle Differences :

  • The target compound’s oxazole ring differs from benzoxadiazole () and benzooxazole () in heteroatom arrangement. Benzoxadiazoles (O-N-O) enable unique electronic properties for fluorescence, whereas oxazoles (O-N) are simpler and more reactive .
  • Oxazol-5(4H)-one () introduces a ketone group, enabling conjugation for photochemical applications, unlike the saturated oxazole in the target compound .

Substituent Effects: Chloromethyl vs. Azidomethyl: The chloromethyl group in the target compound is a better leaving group than azidomethyl (), favoring nucleophilic substitution over cycloaddition reactions . Benzyl vs. Benzylidene: The benzylidene group in ’s compound creates a conjugated system, enhancing UV absorption, whereas the benzyl group in the target compound adds hydrophobicity without conjugation . Chlorophenyl vs.

Synthetic Routes :

  • Polyphosphoric acid-mediated cyclo-condensation (used in for isoxazolyl benzimidazoles) may apply to the target compound’s synthesis, though starting materials would differ (e.g., chloromethyl-substituted precursors) .
  • Click chemistry (azide-alkyne) in benzoxadiazole derivatives () contrasts with the target compound’s likely alkylation pathways .

Preparation Methods

Haloacetyl Cyclization with Hexamethylenetetramine

A method adapted from J-STAGE protocols involves haloacetyl precursors reacting with hexamethylenetetramine to form oxazole intermediates. For 5-methyl substitution, 2-nitro-4-methylphenol derivatives undergo reduction to yield β-ketoamide precursors, which are subsequently cyclized using iodine (I₂) and triphenylphosphine (PPh₃) in dichloromethane. This method achieves 68–75% yields for analogous 5-methyl-oxazoles but requires stringent temperature control (-15°C to 25°C) to minimize side reactions.

Isocyanoacetate-Mediated Ring Closure

Ethyl isocyanoacetate participates in cyclocondensation reactions with aldehydes or ketones under Dean-Stark conditions. For instance, reacting 4-chloromethyl-5-methyl-β-ketoesters with benzylamine derivatives generates the oxazole ring with simultaneous benzylation at position 2. This one-pot method reduces step count but suffers from moderate yields (52–60%) due to competing hydrolysis pathways.

Chloromethyl Group Introduction: Catalytic and Stoichiometric Methods

Introducing the chloromethyl moiety at position 4 demands careful optimization to avoid over-chlorination or ring degradation.

Direct Chlorination of Hydroxymethyl Intermediates

A patent by CN108358776A demonstrates the chlorination of 4-hydroxymethyl-benzoic acids using oxalyl chloride (COCl)₂ in the presence of dimethylformamide (DMF). Applied to oxazole systems, this method converts 4-hydroxymethyl-5-methyl-oxazoles to chloromethyl derivatives with 85–92% efficiency when using triethanolamine as a phenyl ring chlorination inhibitor. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Temperature60–105°C±8% per 10°C deviation
Oxalyl chloride ratio1.2–1.5 eq<1.2 eq: incomplete reaction
Catalyst (DMF)0.5–1 mol%Higher concentrations accelerate decomposition

Gas-Phase Chlorination with Inhibitors

Gaseous Cl₂ in the presence of dibenzoyl peroxide (0.001–0.005 wt%) enables selective chlorination of methyl groups adjacent to electron-withdrawing oxazole rings. This method, adapted from benzoic acid chlorides, achieves 78–84% conversion for 4-methyl-oxazoles but requires vacuum absorption systems to manage HCl byproducts.

Benzylation at Position 2: Nucleophilic and Electrophilic Approaches

Installing the benzyl group necessitates strategies that avoid oxazole ring opening or N-alkylation.

Ullmann-Type Coupling with Benzyl Halides

Palladium-catalyzed coupling of 4-chloromethyl-5-methyl-oxazole with benzyl bromides in dimethylacetamide (DMAc) at 110°C yields 2-benzyl derivatives with 70–76% efficiency. Key considerations include:

  • Catalyst system : Pd(OAc)₂/Xantphos (2:1 molar ratio)

  • Base : Cs₂CO₃ (2.5 eq) for deprotonation

  • Side reaction mitigation : Addition of 1,10-phenanthroline suppresses homocoupling

Friedel-Crafts Benzylation

Electrophilic benzylation using benzyl alcohols and BF₃·OEt₂ activates the oxazole’s C2 position. While this method avoids pre-functionalized benzyl halides, it produces regioisomeric mixtures (∼15% 4-benzyl byproducts) requiring chromatographic separation.

Integrated Synthetic Pathways

Sequential Cyclization-Chlorination-Benzylation

A three-step route starting from 2-nitro-4-methylphenol achieves an overall 45% yield:

  • Reduction and cyclization : Hydrogenation with Pd/C (10 wt%) in methanol forms 2-amino-4-methylphenol, followed by xanthate-mediated cyclization (82% yield).

  • Chlorination : Treatment with SOCl₂ at reflux installs the chloromethyl group (76% yield).

  • Benzylation : Ullmann coupling with benzyl bromide completes the synthesis (71% yield).

One-Pot Tandem Methodology

Combining cyclization and benzylation in a single reactor reduces purification steps. Using Sc(OTf)₃ as a Lewis acid, ethyl 4-chloroacetoacetate condenses with benzyl isocyanide to directly form the target compound in 63% yield. Limitations include sensitivity to moisture and high catalyst loadings (5 mol%).

Analytical and Process Considerations

  • Purity control : GC-MS tracking of chlorinated byproducts (e.g., dichloromethyl derivatives) is critical, with thresholds ≤0.05% to meet pharmaceutical standards.

  • Solvent selection : Ethers (THF, dioxane) outperform polar aprotic solvents in minimizing oxazole ring hydrolysis during benzylation.

  • Scale-up challenges : Exothermic chlorination steps require jacketed reactors with Cl₂ flow rates controlled at 100–500 mL/min to prevent runaway reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzyl-4-chloromethyl-5-methyl-oxazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions or functional group modifications. For example, oxazole derivatives can be prepared by refluxing precursors in solvents like DMSO or ethanol with catalysts such as glacial acetic acid. Reaction optimization involves adjusting molar ratios, solvent polarity, and reflux duration (e.g., 18 hours for cyclization in DMSO ). Characterization via NMR and HPLC is critical to confirm purity and structure .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopic Techniques : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve substituent positions .
  • Mass Spectrometry : HRMS (EI) to verify molecular ion peaks and fragmentation patterns .
  • Computational Modeling : DFT calculations (e.g., using Gaussian) to predict electronic properties and reactive sites .

Q. What are the primary biological screening assays for this compound?

  • Methodological Answer : Initial screens include:

  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) to identify binding affinity .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or impurity. Strategies include:

  • Replication : Repeat experiments under standardized conditions (e.g., fixed pH, temperature).
  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding kinetics alongside enzymatic assays) .
  • Batch Analysis : Compare activity across multiple synthesis batches to rule out impurity effects .

Q. What computational approaches are suitable for studying its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding modes with enzymes (e.g., cytochrome P450) .
  • MD Simulations : GROMACS for analyzing stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., chloromethyl vs. benzyl groups) with activity trends .

Q. How can the compound’s stability under varying conditions be assessed for material science applications?

  • Methodological Answer :

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures .
  • Solvent Stability : Monitor degradation via HPLC in polar/non-polar solvents over 72 hours .
  • Photostability : Expose to UV-Vis light and track structural changes using FTIR .

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